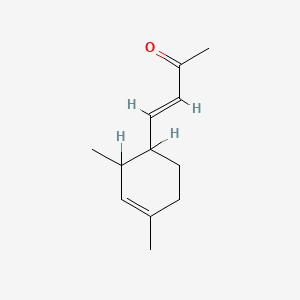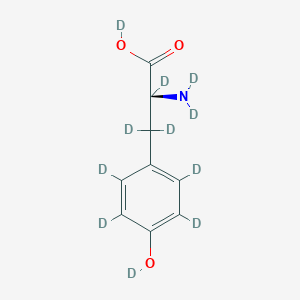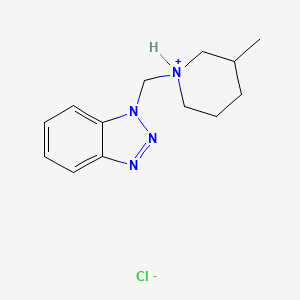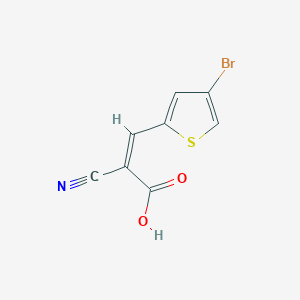
Sodium octyl phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium octyl phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications. Its chemical structure allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium octyl phosphonate can be synthesized through the reaction of octyl alcohol with phosphorus trichloride, followed by hydrolysis. The general reaction involves the following steps:
Reaction with Phosphorus Trichloride: Octyl alcohol reacts with phosphorus trichloride to form octyl phosphonochloridate.
Hydrolysis: The octyl phosphonochloridate is then hydrolyzed to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: Sodium octyl phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce phosphonic acid derivatives.
Oxidation: this compound can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: The phosphonate group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents for hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Forms higher oxidation state phosphorus compounds.
Substitution: Results in the formation of substituted phosphonate compounds.
Aplicaciones Científicas De Investigación
Sodium octyl phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, cleaning agents, and as a corrosion inhibitor in metal treatment processes.
Mecanismo De Acción
The mechanism of action of sodium octyl phosphonate involves its ability to interact with both hydrophilic and hydrophobic substances. This dual interaction capability allows it to act as a surfactant, reducing surface tension and stabilizing emulsions. The phosphonate group can also chelate metal ions, making it effective in preventing metal corrosion.
Comparación Con Compuestos Similares
Sodium dodecyl sulfate: Another surfactant with a similar structure but a longer alkyl chain.
Sodium hexyl phosphonate: A shorter-chain analog of sodium octyl phosphonate.
Phosphonic acid derivatives: Compounds with similar functional groups but different alkyl chains.
Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in applications requiring both surfactant and chelating properties.
Propiedades
Número CAS |
33488-70-9 |
|---|---|
Fórmula molecular |
C8H17Na2O3P |
Peso molecular |
238.17 g/mol |
Nombre IUPAC |
disodium;octyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C8H19O3P.2Na/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2 |
Clave InChI |
KBQXYXLZUWULEL-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)

![1,8-Diazaspiro[5.5]undecane-1-ethanol, b-phenyl-, [R-(R*,R*)]-(9CI)](/img/structure/B13730487.png)
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)


![1-Benzyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B13730502.png)




